molecular formula C7H2BrF5 B1291454 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene CAS No. 261945-75-9

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

Cat. No.: B1291454
CAS No.: 261945-75-9
M. Wt: 260.99 g/mol
InChI Key: FRNCYVHNJMSHKX-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrF5. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis, particularly in the formation of organometallic compounds .

Preparation Methods

The synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is widely used for the preparation of various halogenated benzene derivatives . Another method involves the use of N,N’-dibromo-5,5-dimethylhydantoin in acidic media to introduce the bromine and fluorine substituents on the benzene ring . Industrial production methods often utilize similar halogenation techniques, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, N,N’-dibromo-5,5-dimethylhydantoin, and various nucleophiles. Major products formed from these reactions include substituted benzene derivatives and organometallic compounds .

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene involves its reactivity as a halogenated aromatic compound. The bromine and fluorine substituents on the benzene ring influence its reactivity, making it a suitable intermediate for various chemical reactions. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity towards electrophiles, while the bromine atom serves as a good leaving group in nucleophilic substitution reactions .

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNCYVHNJMSHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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